An In-Depth Technical Guide to N-ethyl-2-methylpyridin-3-amine (CAS No. 1346544-43-1)
An In-Depth Technical Guide to N-ethyl-2-methylpyridin-3-amine (CAS No. 1346544-43-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-methylpyridin-3-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—a 3-aminopyridine core, a 2-methyl group, and an N-ethyl substituent—suggest a range of potential applications based on the well-documented activities of analogous compounds. This guide provides a comprehensive overview of N-ethyl-2-methylpyridin-3-amine, including its chemical properties, a proposed synthetic route based on established methodologies, potential therapeutic applications inferred from structurally related molecules, and essential safety considerations. This document aims to serve as a foundational resource for researchers investigating this and similar chemical entities.
Introduction and Chemical Identity
N-ethyl-2-methylpyridin-3-amine belongs to the aminopyridine family, a class of compounds known for a wide spectrum of biological activities.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are components of numerous approved drugs.[3] The strategic placement of an amino group at the 3-position, a methyl group at the 2-position, and an ethyl group on the exocyclic nitrogen provides a unique combination of steric and electronic features that can influence its pharmacokinetic and pharmacodynamic properties.
CAS Number: 1346544-43-1
Chemical Structure
Figure 2: Proposed synthesis of N-ethyl-2-methylpyridin-3-amine via reductive amination.
Experimental Protocol
Materials:
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2-methyl-3-aminopyridine
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Acetaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)3)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a stirred solution of 2-methyl-3-aminopyridine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.2-1.5 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-ethyl-2-methylpyridin-3-amine.
Justification of Experimental Choices:
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Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the efficient in-situ reduction of the formed imine without significant reduction of the starting aldehyde. [4][5]Sodium cyanoborohydride is another option but raises concerns about cyanide toxicity. [6][4]* Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, which is suitable for the stability of the reducing agent. [5]* Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete conversion of the starting amine.
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Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and helps to remove byproducts.
Potential Applications in Drug Discovery and Research
The aminopyridine scaffold is a versatile building block in the design of biologically active molecules. [1][7][8]Based on the activities of structurally related compounds, N-ethyl-2-methylpyridin-3-amine could be a valuable intermediate or a candidate molecule for several therapeutic areas.
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Phosphodiesterase-4 (PDE4) Inhibition: Substituted aminopyridines have been identified as potent and selective inhibitors of PDE4, an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. [9]The N-alkylated aminopyridine core of the title compound makes it a candidate for investigation in this area, with potential applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
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Antiprotozoal Activity: Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases caused by protozoa. [7][8]The nitrogen atoms in the aminopyridine moiety can improve the physicochemical properties of drug candidates, such as reducing lipophilicity and forming hydrogen bonds with target proteins.
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Antimicrobial and Antitumor Properties: 3-Aminopyridine and its derivatives have demonstrated antibacterial and antitumor activities. The ability to form complexes with metal ions can enhance their cytotoxic effects on cancer cells. [10]* Neurological Disorders: Aminopyridines are known to act as potassium channel blockers and have been investigated for the treatment of neurological conditions like multiple sclerosis. [10]
Safety and Handling
Aminopyridines as a class of compounds are considered toxic and should be handled with appropriate safety precautions. [11][12]
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Toxicity: Aminopyridines can be toxic by ingestion, inhalation, and skin absorption. [11][13][14]They are known to be skin and eye irritants. [13]Acute exposure can lead to convulsions and respiratory failure. [11][12]* Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
N-ethyl-2-methylpyridin-3-amine is a substituted aminopyridine with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on established chemical principles and the known properties of structurally analogous compounds. The proposed reductive amination protocol offers a reliable method for its preparation, opening the door for its evaluation in various biological assays. As with any novel compound, thorough characterization and safety assessment are paramount for any future research endeavors.
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